![molecular formula C8H13N3OS B2825762 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 2198912-39-7](/img/structure/B2825762.png)
2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol . Thiadiazoles are heterocyclic compounds containing a five-membered aromatic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of therapeutic activities .
Molecular Structure Analysis
The molecular structure of a thiadiazole derivative can be complex, often involving various functional groups attached to the thiadiazole ring . The exact structure of your compound would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. They are known to react with amines, alcohols, and other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is a solid at room temperature . Its molecular weight is 116.14 .Scientific Research Applications
Antimicrobial Activity
Compounds containing the thiadiazole moiety, such as those described by Cukurovalı et al. (2002) and Yilmaz et al. (2003), have been investigated for their antimicrobial properties. These studies synthesized Schiff base ligands with cyclobutane and thiazole rings, exploring their activity against various microorganisms. The findings suggest that certain metal complexes of these ligands exhibit significant antimicrobial activity, highlighting their potential as antimicrobial agents (Cukurovalı et al., 2002), (Yilmaz & Cukurovalı, 2003).
Antiproliferative Activity
The synthesis and evaluation of new thiazole derivatives for their antiproliferative activity against cancer cell lines have been an area of interest. For instance, Yurttaş et al. (2022) synthesized methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, showcasing its potential to inhibit DNA gyrase-ATPase activity, which is critical in cancer research (Yurttaş et al., 2022).
Synthesis and Structural Analysis
The development and structural analysis of compounds featuring the thiadiazole core have been extensively explored due to their pharmacological significance. Gür et al. (2020) focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating diverse biological activities including DNA protective ability and antimicrobial activity, alongside their potential in chemotherapy strategies (Gür et al., 2020).
Regioselective Synthesis
The regioselective synthesis of thiadiazole derivatives provides a methodological advancement in the production of compounds with specific biological activities. Yang et al. (2013) described a technique for creating 2-amino-1,3,4-thiadiazole skeletons, emphasizing the potential for functional diversification and subsequent biological applications (Yang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMITGVROTGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)
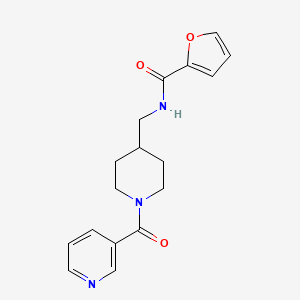
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2825683.png)
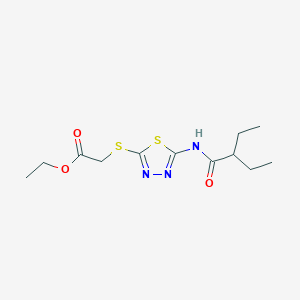
![5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2825686.png)
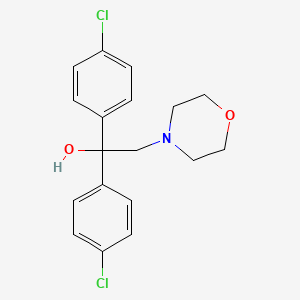

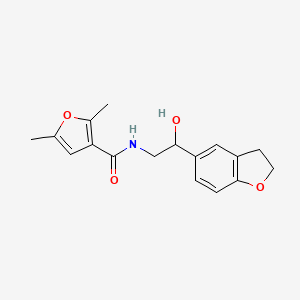
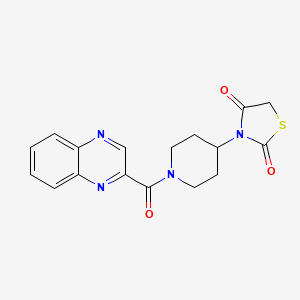
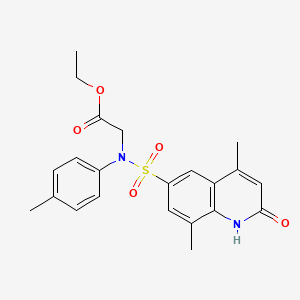

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)
